Bromomethane-13C
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromomethane-13C can be synthesized by treating Methanol-13C with bromine in the presence of sulfur or hydrogen sulfide . The reaction typically occurs at low temperatures, ranging from -196°C to 20°C, over a period of 120 hours .
Industrial Production Methods: Industrial production of this compound involves the same basic principles but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity of the isotopically labeled product .
Chemical Reactions Analysis
Types of Reactions: Bromomethane-13C undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by another nucleophile.
Oxidation and Reduction Reactions: Although less common, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include hydroxide ions, cyanide ions, and ammonia. These reactions typically occur in polar solvents at moderate temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate can be used under controlled conditions.
Major Products:
Substitution Reactions: Products include methanol-13C, methyl cyanide-13C, and methylamine-13C.
Oxidation Reactions: Products can include carbon dioxide-13C and other oxidized carbon compounds.
Scientific Research Applications
Bromomethane-13C is widely used in various fields of scientific research:
Chemistry: It is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures
Biology: It helps in metabolic studies to trace the incorporation of carbon into biological molecules.
Medicine: It is used in the development of radiolabeled compounds for diagnostic imaging.
Mechanism of Action
The mechanism of action of Bromomethane-13C involves its interaction with nucleophiles, leading to the substitution of the bromine atom. The carbon-13 isotope allows for detailed tracking of the compound through various chemical and biological pathways using NMR spectroscopy .
Comparison with Similar Compounds
Bromomethane (Methyl bromide): The non-isotopically labeled version of Bromomethane-13C.
Bromoethane: Another brominated alkane with similar reactivity but different physical properties.
Bromoiodomethane: A compound with both bromine and iodine atoms, exhibiting different reactivity patterns
Uniqueness: this compound is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific studies. This makes it invaluable in research applications where understanding the fate of carbon atoms is crucial .
Properties
IUPAC Name |
bromo(113C)methane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3Br/c1-2/h1H3/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUXJHMPEANEGY-OUBTZVSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583673 | |
Record name | Bromo(~13~C)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51624-21-6 | |
Record name | Bromo(~13~C)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 51624-21-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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